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Compound of Interest

Compound Name:
Ethyl 3-amino-5-phenylthiophene-

2-carboxylate

Cat. No.: B1219508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Ethyl 3-amino-5-
phenylthiophene-2-carboxylate, a heterocyclic compound with significant potential in

medicinal chemistry. This document details its chemical identity, synthetic methodologies, and

known biological activities, including its antimicrobial, antioxidant, and potential anticancer

properties. Detailed experimental protocols for its synthesis and biological evaluation are

provided to facilitate further research and development. While the precise signaling pathways

for this specific molecule are still under investigation, this guide outlines the probable

mechanisms of action based on the activities of structurally related thiophene derivatives,

offering a roadmap for future studies.

Chemical Identity
IUPAC Name: ethyl 3-amino-5-phenylthiophene-2-carboxylate

CAS Number: 88534-50-3

Table 1: Physicochemical Properties
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Property Value Source

Molecular Formula C₁₃H₁₃NO₂S PubChem

Molecular Weight 247.31 g/mol PubChem

Appearance Brown solid [1]

Melting Point 90–91 °C [1]

LogP 3.7 PubChem

Synthesis
The primary synthetic route to Ethyl 3-amino-5-phenylthiophene-2-carboxylate is the

Gewald reaction, a versatile and efficient one-pot, multi-component reaction for the synthesis of

2-aminothiophenes.[2][3]

Gewald Synthesis Workflow
The synthesis involves the condensation of a ketone (acetophenone), an active methylene

nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
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Caption: Workflow for the Gewald synthesis of Ethyl 3-amino-5-phenylthiophene-2-
carboxylate.

Detailed Experimental Protocol: Gewald Synthesis
Materials:

Acetophenone

Ethyl cyanoacetate
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Elemental sulfur

Morpholine (or another suitable base like piperidine or triethylamine)

Ethanol (or methanol)

Ethyl acetate for recrystallization

Procedure:

To a stirred mixture of acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and

elemental sulfur (1.1 equivalents) in ethanol, add morpholine (0.5 equivalents) dropwise at

room temperature.[2]

Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).[3]

After completion of the reaction, cool the mixture in an ice bath to precipitate the crude

product.

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Purify the crude product by recrystallization from ethyl acetate to yield Ethyl 3-amino-5-
phenylthiophene-2-carboxylate as a solid.[4]

Biological Activities and Experimental Protocols
Thiophene derivatives are known to exhibit a wide range of biological activities.[5]

Antimicrobial Activity
Derivatives of Ethyl 3-amino-5-phenylthiophene-2-carboxylate have shown significant

activity against various bacterial and fungal strains.[6] The Minimum Inhibitory Concentration

(MIC) is a key quantitative measure of this activity.[7]

Table 2: Representative Antimicrobial Activity of Thiophene Derivatives
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Compound Target Organism MIC (µg/mL) Reference

Thiophene Derivative

A

Staphylococcus

aureus
16 [7]

Thiophene Derivative

B
Escherichia coli 8 [8]

Thiophene Derivative

C
Candida albicans 32 [6]

Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of a compound against bacteria like

S. aureus and E. coli.[7][9]

Materials:

Test compound (dissolved in DMSO)

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

Spectrophotometer

Procedure:

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB

and incubate at 37°C with agitation until the culture reaches the logarithmic growth phase

(turbidity equivalent to a 0.5 McFarland standard).

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a

96-well plate.

Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL and add to

each well of the microtiter plate.
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Controls: Include a positive control (broth with bacteria, no compound) and a negative

control (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Antioxidant Activity
The antioxidant potential of thiophene derivatives can be evaluated using various assays, with

the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay being a common

method.[10][11]

Experimental Protocol: ABTS Radical Scavenging Assay
Materials:

ABTS solution (7 mM)

Potassium persulfate solution (2.45 mM)

Test compound (dissolved in a suitable solvent)

Ascorbic acid (as a standard)

Ethanol or phosphate buffer

96-well microtiter plate

Microplate reader

Procedure:

ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium

persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16

hours before use. This will form a dark green/blue solution containing the ABTS•+ radical.[10]
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Assay Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of

0.70 ± 0.02 at 734 nm.

Reaction: Add a small volume of the test compound solution at various concentrations to the

diluted ABTS•+ solution in a 96-well plate.

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-30

minutes).[10][12]

Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage inhibition of the ABTS•+ radical is calculated. The IC₅₀ value

(the concentration of the test compound that scavenges 50% of the ABTS•+ radicals) is then

determined.

Anticancer Activity
Thiophene derivatives have emerged as promising anticancer agents, with mechanisms

including inhibition of tubulin polymerization and targeting of key signaling proteins like EGFR

and HER2.[5][13][14]

Table 3: Representative Anticancer Activity of Thiophene Derivatives

Compound
Cancer Cell
Line

Activity IC₅₀ Reference

Thiophene

Derivative D
MCF-7 (Breast)

Tubulin

Polymerization

Inhibition

2.6 µM [15]

Thiophene

Derivative E
A549 (Lung) Cytotoxicity 10 µM [16]

Thiophene

Derivative F
HT-29 (Colon)

EGFR/HER-2

Inhibition
23-34 nM N/A

Hypothetical Signaling Pathway Inhibition
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While direct evidence for Ethyl 3-amino-5-phenylthiophene-2-carboxylate is limited, based

on related compounds, a likely mechanism of anticancer action is the inhibition of receptor

tyrosine kinases like EGFR and HER2, which are crucial for cancer cell proliferation and

survival.[14]
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Caption: Hypothetical inhibition of EGFR/HER2 signaling pathways by Ethyl 3-amino-5-
phenylthiophene-2-carboxylate.

Experimental Protocol: EGFR/HER2 Kinase Inhibition
Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound

against EGFR and HER2 kinases.[17][18]

Materials:
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Recombinant human EGFR and HER2 kinase domains

Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

ATP (Adenosine triphosphate)

Test compound

Kinase buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Plate reader

Procedure:

Add the kinase, substrate, and test compound at various concentrations to the wells of a

384-well plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection method that

quantifies ATP consumption or product formation.

Calculate the percentage of kinase inhibition for each concentration of the test compound

and determine the IC₅₀ value.

Experimental Protocol: Tubulin Polymerization Inhibition
Assay
This assay determines if a compound interferes with the assembly of microtubules.[1][15][19]

Materials:
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Purified tubulin

GTP (Guanosine triphosphate)

Polymerization buffer

Test compound

Positive control (e.g., colchicine, combretastatin A-4)

Negative control (DMSO)

Temperature-controlled spectrophotometer

Procedure:

Pre-incubate the test compound with tubulin in a cuvette at a low temperature (e.g., 4°C) to

allow for binding.

Initiate polymerization by adding GTP and increasing the temperature to 37°C.

Monitor the increase in absorbance (turbidity) at 340 nm over time, which corresponds to

tubulin polymerization.

Compare the polymerization curves of the samples treated with the test compound to those

of the positive and negative controls.

Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Logical Workflow for Anticancer Drug Screening
The following diagram illustrates a logical workflow for the initial screening and characterization

of thiophene derivatives as potential anticancer agents.
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Caption: A logical workflow for the screening and evaluation of thiophene derivatives as

anticancer agents.

Conclusion
Ethyl 3-amino-5-phenylthiophene-2-carboxylate represents a valuable scaffold for the

development of novel therapeutic agents. Its straightforward synthesis via the Gewald reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1219508?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and the diverse biological activities exhibited by its derivatives make it an attractive starting

point for medicinal chemistry campaigns. The detailed protocols and workflows provided in this

guide are intended to support researchers in the further exploration of this and related

compounds, particularly in the areas of antimicrobial and anticancer drug discovery. Future

research should focus on elucidating the specific molecular targets and signaling pathways

modulated by this compound to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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